

roxindole EMD 49980 mechanism of action

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Compound Focus: Roxindole

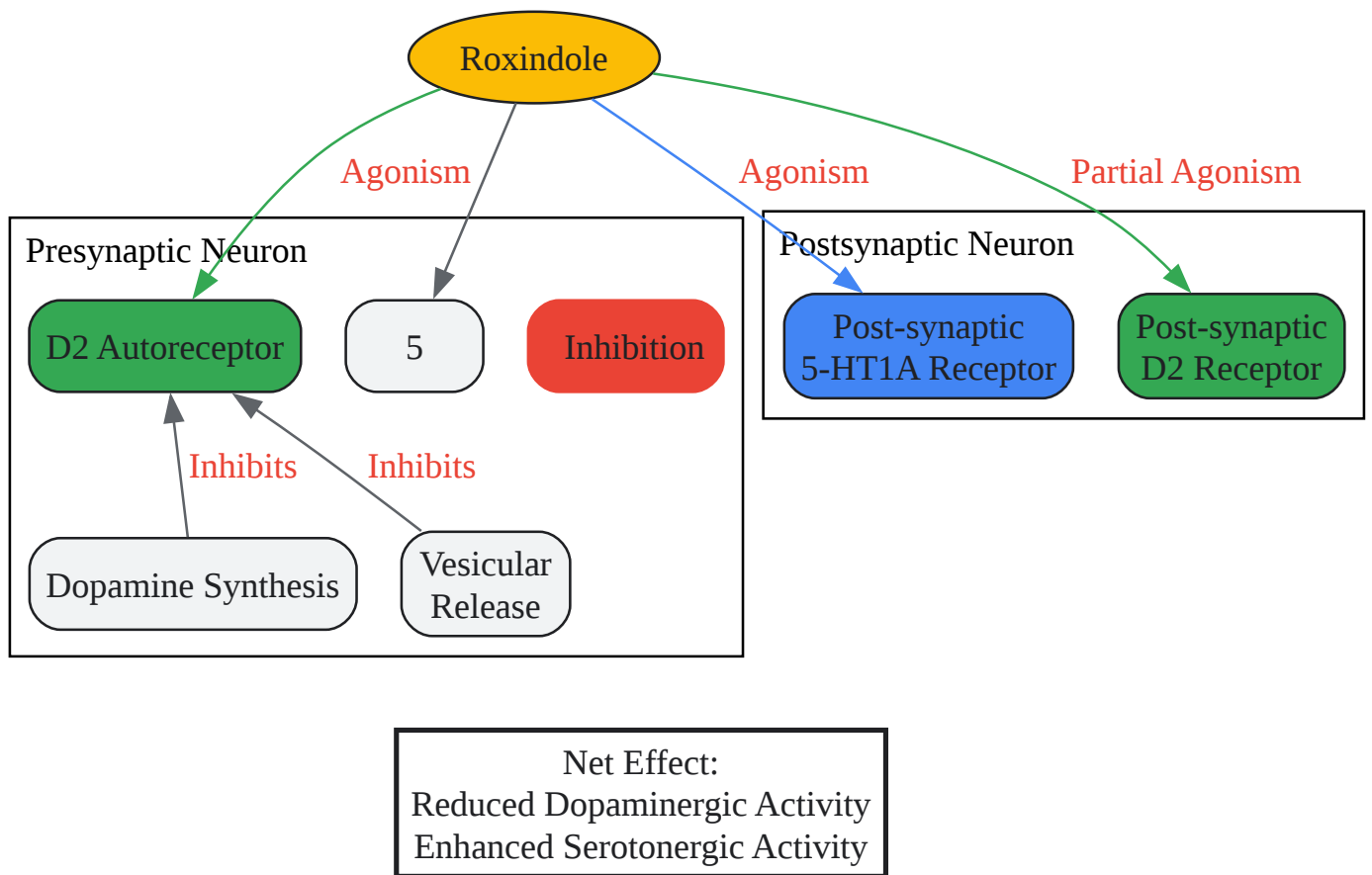
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Visualizing the Mechanism of Action

The following diagram illustrates the key molecular interactions of **Roxindole** and their net effects on neuronal signaling, integrating its multi-target mechanism.



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This multi-target action explains its clinical trajectory: its **dopamine autoreceptor agonism** likely underpinned its modest antipsychotic effect, while its **serotonin reuptake inhibition and 5-HT1A agonism** are associated with its promising antidepressant and anxiolytic activities [1].

Quantitative Receptor Affinity Profile

For research and development purposes, the binding affinity of **Roxindole** for its key targets is summarized in the table below. The data, primarily from human cloned receptors, is presented as pKi values, where a higher number indicates stronger binding.

Target	Affinity (pKi)	Action
5-HT1A Receptor	9.42 [2]	Agonist [1] [2]

Target	Affinity (pKi)	Action
Dopamine D3 Receptor	8.93 [2]	Partial Agonist [1]
Dopamine D2 Receptor	8.55 [2]	Partial Agonist (preferentially at autoreceptors) [1]
Dopamine D4 Receptor	8.23 [2]	Partial Agonist [1]
5-HT Transporter (SERT)	~8.15 (IC ₅₀ = 1.4 nM) [1]	Inhibitor [1]
5-HT1D Receptor	7.05 [2]	Agonist [1]
5-HT1B Receptor	6.00 [2]	Agonist [1]

Key Experimental Findings & Methods

The profile of **Roxindole** was established through standard preclinical *in vitro* and *in vivo* assays.

- **In Vitro Binding and Uptake Inhibition:** Receptor affinity (pKi) was determined using cells expressing human cloned receptors to measure compound binding [2]. Serotonin reuptake inhibition (IC₅₀) was assessed in synaptosomal preparations, showing potent activity with an IC₅₀ of 1.4 nM [1].
- **In Vivo Behavioral Models:** **Roxindole**'s functional effects were confirmed in rodent models. It inhibited apomorphine-induced climbing in mice and stereotyped behavior in rats, indicating central dopamine autoreceptor activation [3]. It also blocked behavioral effects induced by the 5-HT1A agonist 8-OH-DPAT, confirming its serotonergic activity *in vivo* [3].

Development Status and Relevance

According to a recent list of investigational drugs, **Roxindole** is classified as "**Discontinued**" for the development of obsessive-compulsive disorder and is not currently an approved medication [4]. Its mechanism remains a valuable blueprint for targeting multiple monoaminergic systems, particularly the combination of presynaptic dopamine modulation and serotonergic enhancement.

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References

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3. Roxindole (EMD 49980) | Dopamine Autoreceptors Agonist [medchemexpress.com]
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